The Synthesis and Characterization of Quetiapine Sulfone N-Oxide: A Technical Guide
The Synthesis and Characterization of Quetiapine Sulfone N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Quetiapine Sulfone N-Oxide, a significant metabolite and impurity of the atypical antipsychotic drug Quetiapine. This document details experimental protocols, presents key analytical data in a structured format, and visualizes the synthesis and characterization workflows for enhanced clarity.
Introduction
Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. During its metabolism and under certain storage conditions, Quetiapine can undergo oxidation to form various byproducts, including Quetiapine Sulfone N-Oxide. The identification and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the pharmaceutical product. This guide focuses on the chemical synthesis of Quetiapine Sulfone N-Oxide and the analytical techniques employed for its structural elucidation and characterization.
Synthesis of Quetiapine Sulfone N-Oxide
The synthesis of Quetiapine Sulfone N-Oxide, also referred to as Quetiapine N,S-dioxide or Quetiapine N,S,S-Trioxide, involves the oxidation of both the sulfur atom of the thiazepine ring and the nitrogen atom of the piperazine ring of the parent Quetiapine molecule.[1][2] Several synthetic routes have been reported, primarily utilizing strong oxidizing agents.
Experimental Protocols
Two primary methods for the synthesis of Quetiapine Sulfone N-Oxide are detailed below.
Method 1: Oxidation with Hydrogen Peroxide
This method employs hydrogen peroxide as the oxidizing agent to achieve the di-oxidation of Quetiapine.
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Reaction Conditions: To a solution of Quetiapine in water, an excess of 35% aqueous hydrogen peroxide (approximately 40 equivalents) is added. The reaction mixture is stirred at a temperature ranging from 0°C to 23°C for 18 hours.[1]
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Workup and Purification: Following the reaction, the product is isolated from the reaction mixture. While the specific workup procedure for this direct di-oxidation is not detailed in the provided reference, it would typically involve quenching of excess peroxide, extraction, and chromatographic purification to obtain the pure Quetiapine Sulfone N-Oxide.[1]
Method 2: Stepwise Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA)
This approach involves a stepwise oxidation, which can also lead to the formation of the N,S-dioxide.
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Reaction Conditions: Quetiapine is dissolved in a suitable solvent such as methanol or chloroform. One equivalent of meta-Chloroperoxybenzoic acid (MCPBA) is added to the solution at room temperature (23°C), and the reaction is allowed to proceed for 10 minutes.[1]
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Yield: This reaction has been reported to produce Quetiapine N,S-dioxide (QNSO2) in a yield of 83%.[1]
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Purification: The resulting product mixture is typically subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate and purify the Quetiapine Sulfone N-Oxide.[3]
Characterization of Quetiapine Sulfone N-Oxide
The structural confirmation and purity assessment of synthesized Quetiapine Sulfone N-Oxide are accomplished through a combination of spectroscopic and chromatographic techniques.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The oxidation of the sulfur and nitrogen atoms leads to characteristic shifts in the signals of neighboring protons and carbons. For instance, in the ¹³C NMR spectrum, the signals for the carbons adjacent to the oxidized sulfur (C-14 and C-18) show an upfield shift.[3]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The DIP (Direct Inlet Probe) mass spectrum of a related oxidized product displayed a molecular ion peak at m/z 400 (M+H), corresponding to the addition of two oxygen atoms to the Quetiapine molecule.[3]
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of Quetiapine Sulfone N-Oxide is expected to show a characteristic S=O stretching band.[3]
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound and for its isolation from reaction mixtures. An ion-pair reversed-phase HPLC method is often used for the analysis of Quetiapine and its impurities.[3]
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis reaction. A typical mobile phase for the TLC of Quetiapine and its oxidation products is a mixture of chloroform and methanol (e.g., 9:1 v/v).[3]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis and characterization of Quetiapine Sulfone N-Oxide and related oxidized species.
| Parameter | Value | Reference |
| Synthesis Yield (MCPBA method) | 83% | [1] |
| Synthesis Yield (H₂O₂ method) | 87% | [1] |
| Molecular Formula | C₂₁H₂₅N₃O₃S | [4] |
| Molecular Weight | 399.51 g/mol | [4] |
Visualized Workflows
The following diagrams illustrate the synthesis and characterization processes for Quetiapine Sulfone N-Oxide.
Caption: Synthesis workflow for Quetiapine Sulfone N-Oxide.
Caption: Analytical workflow for the characterization of Quetiapine Sulfone N-Oxide.
